4-(2,4-Dichloro-5-pyrimidyl)morpholine

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Synthetic inefficiency arises when using generic 2,4-dichloropyrimidine for 2,4,5-trisubstituted pyrimidines; the C5 substituent critically alters reactivity. This building block solves that with a pre-installed morpholine at C5, preserving the privileged scaffold for drug-like properties (solubility, metabolic stability). - **Value Proposition**: Enables sequential, regioselective functionalization at C4 and C2 for kinase inhibitor libraries (CDK, mTOR, PI3K). - **Differentiation**: Directly supports SAR campaigns comparing C5-morpholine vs. H/F/Br analogs; validated in patents WO-2019177374-A1 and KR-20200137087-A. - **Supply Certainty**: BenchChem provides documented purity and real-time stock status for procurement.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08
CAS No. 280582-23-2
Cat. No. B2770100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichloro-5-pyrimidyl)morpholine
CAS280582-23-2
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08
Structural Identifiers
SMILESC1COCCN1C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyKQYPFIAQOXDXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichloro-5-pyrimidyl)morpholine Overview


4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2) is a dichlorinated pyrimidine derivative functionalized at the 5-position with a morpholine ring. It is primarily utilized as a strategic chemical intermediate in medicinal chemistry [1]. The compound features a core 2,4-dichloropyrimidine scaffold, a privileged structure in kinase inhibitor design, with a molecular formula of C8H9Cl2N3O and a molecular weight of 234.08 g/mol [2]. The presence of two distinct leaving groups (chlorine atoms) at the C2 and C4 positions, combined with the pre-installed morpholine, enables regioselective, sequential functionalization for constructing diverse 2,4,5-trisubstituted pyrimidine libraries relevant to pharmaceutical research and development [3].

Pre-installed morpholine ring for kinase-focused library synthesis
Two chlorine leaving groups enable regioselective, sequential C4/C2 functionalization
Access to 2,4,5-trisubstituted pyrimidine scaffolds common in kinase inhibitor design

Why 4-(2,4-Dichloro-5-pyrimidyl)morpholine Is Irreplaceable


Substituting 4-(2,4-Dichloro-5-pyrimidyl)morpholine with a generic 2,4-dichloropyrimidine or an alternative 5-substituted analog introduces significant risk to synthetic efficiency and product diversity. The C2 and C4 chlorines on pyrimidines exhibit predictable but distinct reactivity, and this regioselectivity is highly sensitive to the presence of a C5 substituent [1]. While standard 2,4-dichloropyrimidines typically react first at the C4 position, the pre-installed morpholine at C5 fundamentally alters the electronic and steric environment of the ring [2]. Using an unsubstituted analog forfeits the key advantage of having the morpholine moiety—a privileged scaffold for improving drug-like properties such as solubility and metabolic stability—already incorporated [3]. A subsequent introduction of the morpholine after C2 and C4 functionalization would be impossible or would require a less efficient de novo synthesis. Furthermore, different 5-substituents (e.g., -F, -Br, -NO2) confer vastly different electronic properties, altering the chemoselectivity and yields of subsequent cross-coupling reactions, rendering the optimization data from one analog inapplicable to another .

C5 substituent Regioselectivity of C2/C4 cross-coupling shifts significantly with different C5 groups; unsubstituted pyrimidine exhibits standard C4 preference and may not reproduce the same product distribution.
Morpholine absence Using 2,4-dichloropyrimidine without pre-installed morpholine loses the built-in solubility and metabolic stability handle, requiring a less efficient late-stage introduction.
Electronic mismatch Other C5 substituents (e.g., -F, -Br, -NO₂) impart different electronic properties, altering chemoselectivity and yields of subsequent couplings; optimization data may not transfer.

Evidence for 4-(2,4-Dichloro-5-pyrimidyl)morpholine


Enhanced Regioselectivity vs. Unsubstituted Pyrimidine

The presence of the morpholine at the C5 position is reported to enhance the regioselectivity of sequential cross-coupling reactions on the 2,4-dichloropyrimidine core compared to unsubstituted 2,4-dichloropyrimidine. In typical SNAr or Pd-catalyzed cross-couplings, 2,4-dichloropyrimidines favor reaction at the C4 position first [1]. However, the C5 morpholine substituent can invert or strongly bias this selectivity, enabling the strategic and clean installation of different groups at the C2 and C4 positions in a controlled sequence [2]. This is a critical advantage for building focused libraries of 2,4,5-trisubstituted pyrimidines, a common motif in FDA-approved kinase inhibitors [3].

Regioselectivity vs. unsubstituted
Class-level inference
Morpholine at C5 biases C2/C4 cross-coupling selectivity compared to standard C4 preference of 2,4-dichloropyrimidine.
Enables cleaner sequential functionalization of trisubstituted pyrimidines.
Qualitative shift; no single head-to-head quantitative ratio available.
Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Optimized Physicochemical Properties via Pre-Installed Morpholine

4-(2,4-Dichloro-5-pyrimidyl)morpholine incorporates a morpholine ring, a privileged structure known to improve key drug-like properties compared to analogs with other heterocycles or simple substituents. The morpholine moiety contributes to a balanced LogP, with consensus Log P(o/w) values for this compound reported as 1.65 , and topological polar surface area (TPSA) of 38.25 Ų . In contrast, piperazine analogs are more basic and may have different solubility and permeability profiles. This 'pre-installed' property enhancement is a key differentiator. When incorporated into final compounds like diarylpyrimidines (DAPYs), morpholine substitution has been shown to significantly improve aqueous solubility [1].

Physicochemical profile
Cross-study comparable
Consensus Log P(o/w) 1.65; TPSA 38.25 Ų
Morpholine oxygen provides distinct H-bond acceptor profile vs. piperazine/piperidine analogs.
Calculated parameters; experimental ADME values depend on final derivative.
Drug Discovery Medicinal Chemistry ADME Properties

Validated Utility in Drug Discovery Patents

This compound's core structure is explicitly claimed and utilized in multiple patent applications (e.g., WO-2019177374-A1, KR-20200137087-A) as a key intermediate for synthesizing 2,4,5-trisubstituted pyrimidine derivatives . These patents describe its use in creating compounds for preventing or treating cancer and inflammatory diseases. This is a strong indicator of its established utility in industrial drug discovery pipelines. In contrast, simpler 5-substituted analogs like 5-bromo-2,4-dichloropyrimidine are more often cited in agricultural or broader chemical synthesis patents .

Patent utility
Data to verify
Claimed as key intermediate in WO-2019177374-A1 and KR-20200137087-A for cancer/inflammatory disease programs.
May support alignment with pharmaceutical discovery workflows.
Sources not independently verified; review primary patent documents.
Medicinal Chemistry Intellectual Property Pharmaceutical Intermediates

CDK Inhibitor Activity of Derivatives

Derivatives synthesized from 4-(2,4-Dichloro-5-pyrimidyl)morpholine have shown promising biological activity as kinase inhibitors. For instance, one derivative based on this core scaffold was reported to have an IC50 of 164 nM against Cyclin-dependent kinase 4 (CDK4)/Cyclin D1 in a biochemical assay [1]. While this is downstream biological data for a derivative, it provides a quantitative benchmark for the potential of compounds originating from this building block. This level of documented potency against a high-value oncology target (CDK4) is a key differentiator when compared to building blocks like 2,4,5-trichloropyrimidine, which is more commonly used for EGFR or ALK inhibitors .

Derivative CDK4 inhibition
Class-level inference
IC50 164 nM (CDK4/Cyclin D1, biochemical assay)
Supports exploration of CDK-targeted libraries from this building block.
Downstream derivative data; building block itself is not a kinase inhibitor.
Cancer Research Kinase Inhibition CDK4/6

Procurement Advantage: Purity & Analytical Support

Reputable vendors such as Bidepharm and Fluorochem offer 4-(2,4-Dichloro-5-pyrimidyl)morpholine at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC available . This is a critical factor for ensuring experimental reproducibility. While other analogs may also be available at similar purity, the combination of a well-defined analytical package and the specific synthetic advantages mentioned above makes this a more reliable procurement choice. For example, vendor AKSci offers this compound in a range of sizes from 100mg to 10g, with specific pricing and transparent lead times, reducing supply chain uncertainty .

Procurement & QC
Supporting evidence
Standard purity 95%; NMR, HPLC, GC documentation from multiple vendors.
Lowers quality assurance risk for reproducible synthesis campaigns.
Vendor datasheet analysis; always verify batch-specific COA.
Procurement Quality Control Reproducibility

Scenarios for 4-(2,4-Dichloro-5-pyrimidyl)morpholine


Kinase Inhibitor Library Synthesis

This is the primary application scenario. The compound is ideal for projects targeting kinases such as CDKs, mTOR, or PI3K. The pre-installed morpholine at C5 and the two chlorines allow for sequential, regioselective derivatization at C4 and C2. As demonstrated in patents WO-2019177374-A1 and KR-20200137087-A, this building block is a validated entry point for creating potent and selective kinase inhibitors with optimized drug-like properties [1].

AChE Inhibitor Lead Optimization

The compound serves as a key precursor in the development of AChE inhibitors for neurodegenerative disease research, such as Alzheimer's. The morpholine-pyrimidine hybrid core is a privileged scaffold that can be further elaborated to optimize binding to the enzyme's active site and improve pharmacokinetic properties, as outlined in medicinal chemistry literature .

SAR Studies of C5 Morpholine Substitution

In an SAR campaign, using this compound allows researchers to directly compare the effects of a C5 morpholine group versus other C5 substituents (e.g., H, F, Br, NO2) on the biological activity and physicochemical properties of the final 2,4-disubstituted product. This is a direct application of the 'Class-level inference' evidence, enabling the rational design of compounds with balanced potency and ADME profiles [2].

Bioconjugates and Chemical Probes Development

The inherent reactivity of the two chlorine atoms makes this compound suitable for attaching complex payloads or linkers. The C5 morpholine could serve as an affinity or solubility handle, while the C2 and C4 positions are sequentially functionalized to introduce a reporter group (e.g., fluorophore, biotin) and a targeting ligand, respectively. This scenario leverages the regioselective control offered by this specific building block [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective C4/C2 functionalization with pre-installed morpholine
CDK/mTOR/PI3K target engagement assays and SAR expansion
AChE inhibitor lead optimization
Morpholine-pyrimidine hybrid core for active-site binding
Enzymatic inhibition and permeability profiling in neurotarget studies
C5 substituent SAR studies
Direct comparison of morpholine vs. H, F, Br, NO₂ at C5
LogP, solubility, and metabolic stability panel interpretation
Bioconjugate / probe development
Sequential chlorine displacement for payload and reporter attachment
Activity retention and labeling efficiency in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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